2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate
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Overview
Description
2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate is a chemical compound with the molecular formula C11H9F3N2O5. It is known for its unique structure, which includes an indazole ring and a trifluoroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate typically involves the reaction of 2-(2h-Indazol-6-yloxy)acetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the trifluoroacetate ester. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also incorporate advanced purification techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate include other indazole derivatives and trifluoroacetate esters. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
What sets this compound apart is its unique combination of an indazole ring and a trifluoroacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-indazol-6-yloxy)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.C2HF3O2/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7;3-2(4,5)1(6)7/h1-4H,5H2,(H,10,11)(H,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKZYBQQVDOYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)NN=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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